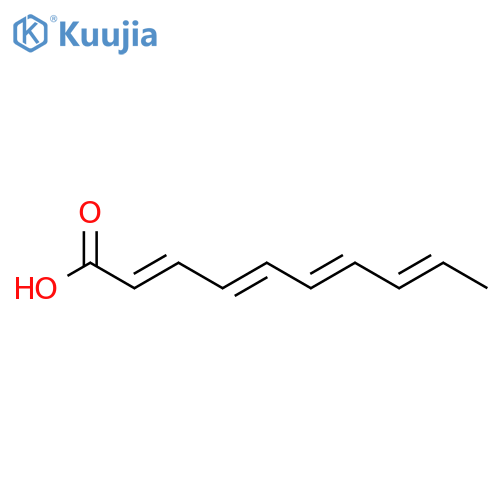

Cas no 876607-76-0 ((2E,4E,6E,8E)-2,4,6,8-Decatetraenoic Acid)

876607-76-0 structure

商品名:(2E,4E,6E,8E)-2,4,6,8-Decatetraenoic Acid

CAS番号:876607-76-0

MF:C10H12O2

メガワット:164.201083183289

CID:4554789

(2E,4E,6E,8E)-2,4,6,8-Decatetraenoic Acid 化学的及び物理的性質

名前と識別子

-

- (2E,4E,6E,8E)-2,4,6,8-Decatetraenoic Acid

-

- インチ: 1S/C10H12O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H,1H3,(H,11,12)/b3-2+,5-4+,7-6+,9-8+

- InChIKey: XJMGDZBZBKBSLJ-GAXCVXDLSA-N

- ほほえんだ: C(O)(=O)/C=C/C=C/C=C/C=C/C

(2E,4E,6E,8E)-2,4,6,8-Decatetraenoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D225500-500mg |

(2E,4E,6E,8E)-2,4,6,8-Decatetraenoic Acid |

876607-76-0 | 500mg |

$2325.00 | 2023-05-18 |

(2E,4E,6E,8E)-2,4,6,8-Decatetraenoic Acid 関連文献

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

2. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

876607-76-0 ((2E,4E,6E,8E)-2,4,6,8-Decatetraenoic Acid) 関連製品

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量